molecular formula C13H12N2O3 B12116156 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B12116156
M. Wt: 244.25 g/mol
InChI Key: BWYZXGVTHSRIKF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine ring, a carboxylic acid group, and a dimethylphenyl substituent, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable diketone or ketoester.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridazine ring is treated with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that the compound binds to, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid: Known for its unique structure and reactivity.

    1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(3,4-Dimethylphenyl)-4-oxo-1,4-dihydropyridazine-3-methyl ester: Features a methyl ester group, offering different reactivity and applications.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanisms of action

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-4-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C13H12N2O3/c1-8-3-4-10(7-9(8)2)15-6-5-11(16)12(14-15)13(17)18/h3-7H,1-2H3,(H,17,18)

InChI Key

BWYZXGVTHSRIKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O)C

Origin of Product

United States

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